N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide
Description
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a carboxamide group, and chlorinated benzoyl and phenyl groups. Its molecular formula is C18H16Cl2N2O2.
Properties
CAS No. |
61706-13-6 |
|---|---|
Molecular Formula |
C18H16Cl2N2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-13-3-1-12(2-4-13)17(23)15-6-5-14(11-16(15)20)21-18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,24) |
InChI Key |
RUHFHKKALONIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 3-chloro-4-aminophenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzoyl and phenyl groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl morpholine
- 4-Chlorobenzhydrazide
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
